molecular formula C21H44N2O3S B14365341 3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid CAS No. 90066-15-2

3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid

Cat. No.: B14365341
CAS No.: 90066-15-2
M. Wt: 404.7 g/mol
InChI Key: XRWXSGVUOWZULW-UHFFFAOYSA-N
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Description

3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a piperazine ring substituted with a tetradecyl chain and a propane sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of piperazine with tetradecyl bromide to form 4-tetradecylpiperazine. This intermediate is then reacted with propane-1-sulfonic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(N-morpholino)propanesulfonic acid: A buffering agent with a similar sulfonic acid group but a different ring structure.

    3-(4-(2-Hydroxyethyl)piperazin-1-yl)propane-1-sulfonic acid: Another buffering agent with a hydroxyethyl group instead of a tetradecyl chain.

Uniqueness

3-(4-Tetradecylpiperazin-1-yl)propane-1-sulfonic acid is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.

Properties

CAS No.

90066-15-2

Molecular Formula

C21H44N2O3S

Molecular Weight

404.7 g/mol

IUPAC Name

3-(4-tetradecylpiperazin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C21H44N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-23(20-18-22)16-14-21-27(24,25)26/h2-21H2,1H3,(H,24,25,26)

InChI Key

XRWXSGVUOWZULW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCN(CC1)CCCS(=O)(=O)O

Origin of Product

United States

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